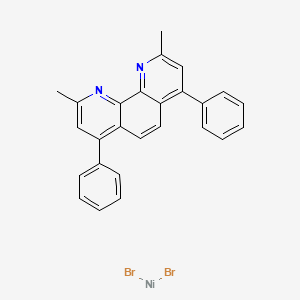
Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline is a coordination compound that features a nickel center coordinated to two bromine atoms and a ligand known as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. This ligand is a derivative of 1,10-phenanthroline, which is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions. The compound is notable for its applications in materials science, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline typically involves the reaction of nickel(II) bromide with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center. The mixture is heated to facilitate the formation of the complex, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, and the purification process may involve multiple recrystallization steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Redox Reactions: The nickel center can participate in oxidation-reduction reactions, altering its oxidation state.
Coordination Reactions: The compound can form additional coordination bonds with other ligands, leading to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and other ligands that can coordinate to the nickel center. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted nickel complexes, while redox reactions can produce nickel complexes with different oxidation states .
Scientific Research Applications
Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline exerts its effects involves the coordination of the nickel center to various ligands. This coordination alters the electronic properties of the nickel center, enabling it to participate in various catalytic and redox processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic device fabrication .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: The ligand itself, without the nickel center, is used in various coordination chemistry applications.
2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline: A similar ligand with naphthyl groups instead of phenyl groups, used in similar applications.
Uniqueness
Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline is unique due to the presence of the nickel center, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications such as catalysis and optoelectronics, where the metal center plays a crucial role in the compound’s functionality .
Properties
IUPAC Name |
dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2.2BrH.Ni/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;;;/h3-16H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTRORWQLUYENR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B8251287.png)
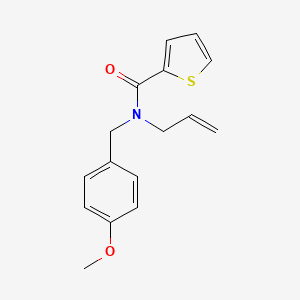
![trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate](/img/structure/B8251293.png)
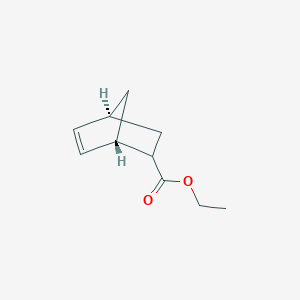
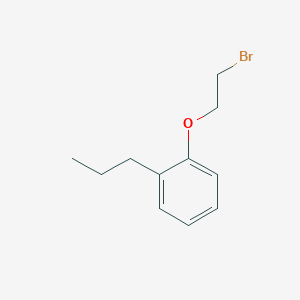
![5-Methyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8251304.png)
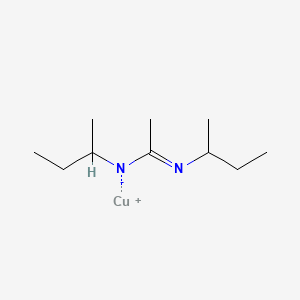
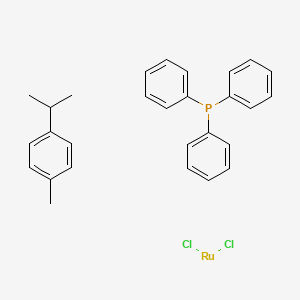
![5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8251327.png)
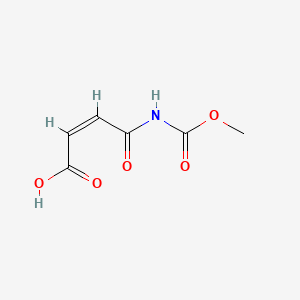
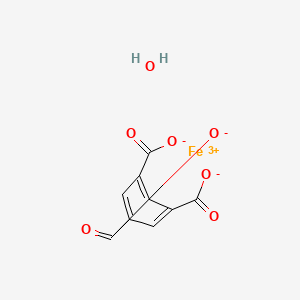
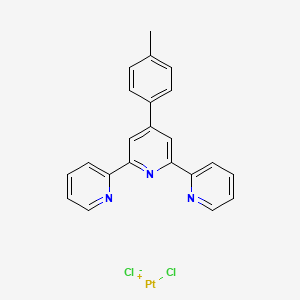
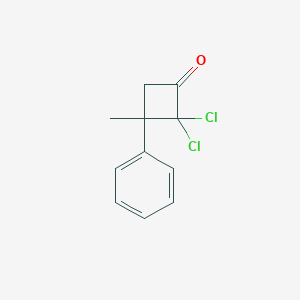
![3-Methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B8251387.png)
